Welcome to the BenchChem Online Store!
molecular formula C10H13F3N2 B8774071 3-((Dimethylamino)methyl)-5-(trifluoromethyl)benzenamine

3-((Dimethylamino)methyl)-5-(trifluoromethyl)benzenamine

Cat. No. B8774071
M. Wt: 218.22 g/mol
InChI Key: BQKAPZPXVOOEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07652022B2

Procedure details

3-Amino-N,N-dimethyl-5-trifluoromethyl-benzamide (2.0 g; 8.6 mmol) dissolved in THF (20 ml) is reduced with a 1 M solution of BH3.THF (26 ml) as described in Stage 134.1, yielding the title compound: MS: [M+1]+=219.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:5]([N:7]([CH3:9])[CH3:8])=O.B.C1COCC1>C1COCC1>[CH3:9][N:7]([CH2:5][C:4]1[CH:3]=[C:2]([NH2:1])[CH:12]=[C:11]([C:13]([F:16])([F:14])[F:15])[CH:10]=1)[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C(C(=O)N(C)C)C=C(C1)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
26 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC=1C=C(C=C(C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.